molecular formula C7H14ClNO2S B2629860 Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride CAS No. 1333933-79-1

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride

Cat. No.: B2629860
CAS No.: 1333933-79-1
M. Wt: 211.7
InChI Key: UFJXHRKJJIUUMC-UHFFFAOYSA-N
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Description

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is an organic compound with the molecular formula C7H14ClNO2S and a molecular weight of 211.71 g/mol . This compound is known for its unique structure, which includes a thiomorpholine ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride typically involves the reaction of thiomorpholine with methyl chloroacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes

Mechanism of Action

The mechanism of action of Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(morpholin-3-yl)acetate hydrochloride
  • Methyl 2-(piperidin-3-yl)acetate hydrochloride
  • Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-(thiomorpholin-3-yl)acetate hydrochloride is unique due to the presence of the sulfur atom in the thiomorpholine ring, which imparts distinct chemical and biological properties. This sulfur atom can participate in various chemical reactions, making the compound versatile in synthetic applications. Additionally, the thiomorpholine ring can interact differently with biological targets compared to its oxygen or nitrogen analogs, leading to unique biological activities .

Properties

IUPAC Name

methyl 2-thiomorpholin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c1-10-7(9)4-6-5-11-3-2-8-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJXHRKJJIUUMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CSCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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